molecular formula C9H9N2O4S+ B12365959 1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid

1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid

Cat. No.: B12365959
M. Wt: 241.25 g/mol
InChI Key: OEJHROUBAHOPQS-UHFFFAOYSA-O
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Description

1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process. Another approach involves the use of dimethylformamide dimethylacetal in the presence of a primary amine .

Industrial Production Methods

Industrial production of this compound may involve the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method has been shown to produce high yields of the desired product and is suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thieno[2,3-d]pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various thieno[2,3-d]pyrimidine derivatives, sulfoxides, and sulfones .

Scientific Research Applications

1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidine-4-ones
  • Thieno[3,4-b]pyridine derivatives
  • Pyrido[2,3-d]pyrimidines

Uniqueness

1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C9H9N2O4S+

Molecular Weight

241.25 g/mol

IUPAC Name

1,3-dimethyl-2,4-dioxo-4aH-thieno[2,3-d]pyrimidin-1-ium-6-carboxylic acid

InChI

InChI=1S/C9H8N2O4S/c1-10-6(12)4-3-5(8(13)14)16-7(4)11(2)9(10)15/h3-4H,1-2H3/p+1

InChI Key

OEJHROUBAHOPQS-UHFFFAOYSA-O

Canonical SMILES

CN1C(=O)C2C=C(SC2=[N+](C1=O)C)C(=O)O

Origin of Product

United States

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